N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide
Description
Properties
Molecular Formula |
C24H21N3O6 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-naphthalen-2-yloxyacetohydrazide |
InChI |
InChI=1S/C24H21N3O6/c28-22(14-33-18-7-5-15-3-1-2-4-16(15)11-18)26-25-19-13-23(29)27(24(19)30)17-6-8-20-21(12-17)32-10-9-31-20/h1-8,11-12,19,25H,9-10,13-14H2,(H,26,28) |
InChI Key |
WVPJLBVMGKMDLL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)CC(C3=O)NNC(=O)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidine-2,5-dione Core
The pyrrolidine-2,5-dione (succinimide) ring is synthesized via cyclization of maleamic acid derivatives. A representative approach involves:
- Maleamic Acid Formation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with maleic anhydride in dichloromethane at 0–5°C yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)maleamic acid.
- Cyclization : Heating the maleamic acid in acetic anhydride at 120°C for 4 hours induces cyclization to form 1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-2,5-dione.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Maleic anhydride, DCM, 0°C | 85–90 |
| 2 | Acetic anhydride, 120°C | 75–80 |
Coupling with 2-(Naphthalen-2-yloxy)acetyl Group
The final step involves acylating the hydrazide with 2-(naphthalen-2-yloxy)acetyl chloride:
- Synthesis of 2-(Naphthalen-2-yloxy)acetyl Chloride :
- Acylation : The hydrazide intermediate reacts with 2-(naphthalen-2-yloxy)acetyl chloride in dry tetrahydrofuran (THF) at 0°C, followed by stirring at room temperature for 12 hours.
Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates hydrazide formation and acylation:
| Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Hydrazinolysis | 6 hours | 30 minutes | +15% |
| Acylation | 12 hours | 2 hours | +10% |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the pyrrolidine-2,5-dione ring and the E-configuration of the hydrazide bond.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Conventional Heating | Low equipment requirements | Long reaction times | 65–70 |
| Microwave-Assisted | Faster, higher yields | Specialized equipment needed | 80–85 |
| Ultrasonic Promotion | Efficient mixing, reduced side reactions | Limited scalability | 75 |
Challenges and Limitations
- Solubility Issues : The naphthalenyloxy group contributes to poor solubility in polar solvents, complicating purification.
- Regioselectivity : Competing acylation at the pyrrolidine nitrogen requires careful stoichiometric control.
Chemical Reactions Analysis
N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide can undergo various types of chemical reactions, including:
Scientific Research Applications
N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s unique electronic properties make it a candidate for use in the development of new materials with specific optical or electronic properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis research.
Mechanism of Action
The mechanism of action of N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis methods, and biological activities of the target compound with analogs from the evidence:
Key Observations
Benzodioxin Subunit : The target compound shares the 2,3-dihydro-1,4-benzodioxin moiety with the anti-inflammatory agent in . However, replacing the carboxylic acid group with a hydrazide-linked dioxopyrrolidin may alter solubility and target selectivity.
Hydrazide Derivatives : Compounds like 9a–9w and the hydroxynaphthyl hydrazide utilize hydrazide linkages but lack the benzodioxin and dioxopyrrolidin motifs. The target compound’s hybrid structure could synergize the hydrogen-bonding capacity of hydrazides with the metabolic stability of cyclic ethers.
Triazole vs. Dioxopyrrolidin: The triazole-containing analogs in exhibit distinct electronic profiles due to the triazole’s aromaticity, whereas the dioxopyrrolidin in the target compound introduces a non-aromatic, electron-deficient ring system. This difference may influence pharmacokinetics, such as CYP450 interactions.
Anti-Inflammatory Potential: The benzodioxin-carboxylic acid in showed efficacy in carrageenan-induced edema, suggesting that the target compound’s benzodioxin-hydrazide hybrid may retain or enhance this activity through improved target engagement.
Biological Activity
The compound N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-2-yloxy)acetohydrazide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps, including the preparation of the naphthalen-2-yloxyacetohydrazide derivative. The starting materials often include naphthols and hydrazines, which are reacted under controlled conditions to yield the desired hydrazide. The overall reaction scheme can be summarized as follows:
- Preparation of Naphthalen-2-yloxyacetate : This is achieved by reacting naphthol with ethyl chloroacetate in the presence of a base.
- Hydrazinolysis : The resulting ester undergoes hydrazinolysis to form the acetohydrazide derivative.
- Cyclization and Functionalization : Further reactions may involve cyclization to introduce the benzodioxin moiety and additional functional groups to enhance biological activity.
Anticancer Activity
Research indicates that compounds containing naphthol and hydrazide moieties exhibit significant anticancer properties. For instance, molecular docking studies have shown that derivatives with similar structures bind effectively to histone deacetylases (HDACs), which are crucial targets in cancer therapy. The binding energies reported range from -10.08 to -9.08 kcal/mol, indicating strong interactions with HDACs-2 .
Antimicrobial Properties
The compound has also demonstrated notable antimicrobial activity. Studies have shown that naphthalene derivatives possess both antibacterial and antifungal properties. For example, derivatives were tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth .
Neuroprotective Effects
In addition to anticancer and antimicrobial activities, there is emerging evidence supporting the neuroprotective effects of similar compounds against neurodegenerative diseases like Alzheimer's and Parkinson's disease. In vitro studies have indicated that these compounds can scavenge free radicals, thereby reducing oxidative stress in neuronal cells .
Summary of Biological Activities
Study 1: Anticancer Evaluation
A study focused on evaluating the anticancer activity of naphthalene derivatives showed that compounds similar to this compound exhibited cytotoxic effects on breast cancer cell lines. The IC50 values indicated a dose-dependent response, confirming their potential as chemotherapeutic agents .
Study 2: Antimicrobial Testing
Another research project assessed the antimicrobial efficacy of various naphthalene derivatives against a panel of pathogens. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential use in treating infections .
Study 3: Neuroprotective Mechanism
In vitro assays performed on neuronal cell cultures revealed that the compound could protect against oxidative stress-induced cell death. The mechanism was attributed to its ability to scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses .
Q & A
Basic: What are the recommended synthetic pathways for this compound, and how is its structural integrity validated?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Hydrazide formation : Condensation of hydrazine derivatives with activated carbonyl intermediates (e.g., using diethyl acetohydrazide precursors under reflux in ethanol) .
- Functional group coupling : Microwave-assisted coupling of the naphthalen-2-yloxy moiety to the pyrrolidin-3-yl core, enhancing reaction efficiency .
Characterization : - Spectroscopy : ¹H/¹³C NMR to confirm hydrogen/carbon environments (e.g., δ 7.2–8.1 ppm for naphthalene protons) and IR for carbonyl (C=O, ~1700 cm⁻¹) and hydrazide (N–H, ~3300 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ within ±1 ppm accuracy) .
Basic: What functional groups dominate its reactivity, and how do they influence experimental design?
Methodological Answer:
Key reactive groups:
- 2,5-Dioxopyrrolidin-3-yl : Susceptible to nucleophilic attack, enabling derivatization (e.g., with amines or thiols) .
- Hydrazide (–NH–NH–CO–) : Participates in cyclocondensation with aldehydes/ketones to form hydrazones or triazoles .
- Naphthalen-2-yloxy : Stabilizes π-π interactions in supramolecular assemblies, influencing solubility and crystallinity .
Design considerations : - Protect hydrazide groups during coupling reactions using Boc (tert-butoxycarbonyl) strategies .
- Optimize solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) .
Advanced: How can computational tools predict and optimize its synthetic routes?
Methodological Answer:
- Reaction path simulation : Density functional theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states for hydrazide formation, reducing trial-and-error .
- Machine learning (ML) : Train ML models on reaction databases (e.g., Reaxys) to predict optimal conditions (e.g., temperature, catalyst) for coupling steps .
- COMSOL Multiphysics : Simulate microwave-assisted synthesis to optimize energy input and reaction time .
Advanced: What strategies address contradictory spectroscopic or bioactivity data?
Methodological Answer:
- Data triangulation : Cross-validate NMR/MS results with X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities .
- Dose-response normalization : For bioactivity studies, use standardized assays (e.g., enzyme inhibition IC₅₀) with internal controls (e.g., reference inhibitors) to mitigate batch variability .
- Statistical rigor : Apply factorial design (e.g., 2³ factorial matrices) to isolate variables (e.g., pH, temperature) causing discrepancies .
Advanced: How can its stability under varying conditions be systematically assessed?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base, 0.1–1 M) .
- HPLC-PDA monitoring : Track degradation products (e.g., hydrazine cleavage fragments) using C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .
- Kinetic modeling : Fit degradation data to Arrhenius equations to predict shelf-life .
Advanced: What methodologies explore its structure-activity relationships (SAR) for therapeutic potential?
Methodological Answer:
- Analog synthesis : Modify the benzodioxin or naphthalenyloxy moieties to generate analogs (e.g., halogenation, methoxy substitutions) .
- QSAR modeling : Use Schrödinger’s QikProp or MOE to correlate logP, polar surface area, and H-bond donors with bioactivity (e.g., kinase inhibition) .
- In silico docking : AutoDock Vina or Glide to predict binding modes in target proteins (e.g., COX-2 or PARP) .
Advanced: How can process intensification techniques enhance its scalable synthesis?
Methodological Answer:
- Flow chemistry : Continuous-flow reactors for hydrazide coupling steps, improving heat/mass transfer and reducing byproducts .
- Membrane separation : Nanofiltration membranes (e.g., polyamide) to purify intermediates, replacing column chromatography .
- DoE optimization : Use JMP or Minitab to apply response surface methodology (RSM) for maximizing yield and minimizing waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
